molecular formula C18H21N3O3 B7114131 3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid

3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid

Cat. No.: B7114131
M. Wt: 327.4 g/mol
InChI Key: BUUUWRFZSVGHLO-UHFFFAOYSA-N
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Description

3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid is a complex organic compound that features a cyclopropylbenzoyl group, a dimethylpyrazol moiety, and a propanoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropylbenzoyl chloride, which is then reacted with 3,5-dimethylpyrazole to form the intermediate compound. This intermediate is subsequently coupled with propanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]butanoic acid
  • 3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]pentanoic acid

Uniqueness

3-[4-[(3-Cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-[(3-cyclopropylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-17(12(2)21(20-11)9-8-16(22)23)19-18(24)15-5-3-4-14(10-15)13-6-7-13/h3-5,10,13H,6-9H2,1-2H3,(H,19,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUUWRFZSVGHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)NC(=O)C2=CC=CC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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